molecular formula C15H11N5O2S B5529544 2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid

Cat. No. B5529544
M. Wt: 325.3 g/mol
InChI Key: PVZUQWWUFOYMJY-RQZCQDPDSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves multi-step reactions starting from basic heterocyclic compounds. For instance, Dave et al. (2007) describe a synthesis route involving the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes, followed by cyclo-condensation to yield thiazolidinones and Mannich bases, highlighting the compound's complex synthetic pathway and potential for pharmacological application (Dave et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been elucidated through various instrumental methods. Hlazunova (2020) synthesized and characterized the structures of salts of this compound, confirming their chemical structure using 1H NMR spectroscopy, LC-MS, and elemental analysis, showcasing the compound's ability to form salts with different metal ions (Hlazunova, 2020).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in various chemical reactions, leading to the synthesis of novel compounds with diverse properties. The reaction of the triazole compound with different reagents can yield a wide range of derivatives, demonstrating its versatility as a chemical precursor. For example, Hwang et al. (2006) discuss the synthesis of a novel compound through the reaction of a triazole derivative with carbon disulfide, highlighting the compound's reactivity and potential for creating new molecular structures (Hwang et al., 2006).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of similar compounds. For example, compounds with mercapto and triazole groups have been studied for their antimicrobial properties .

properties

IUPAC Name

2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-14(22)12-4-2-1-3-11(12)9-17-20-13(18-19-15(20)23)10-5-7-16-8-6-10/h1-9H,(H,19,23)(H,21,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZUQWWUFOYMJY-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid

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